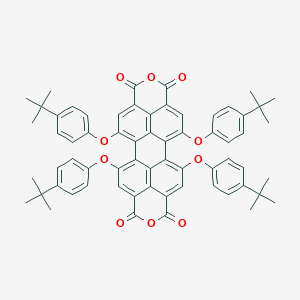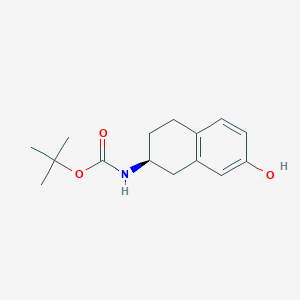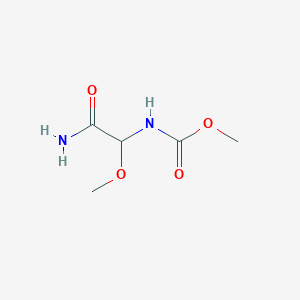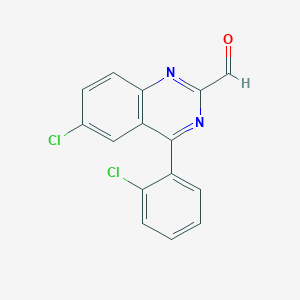
Asimilobine
Vue d'ensemble
Description
Asimilobine is a naturally occurring aporphine alkaloid found in various plant species, including Nelumbo nucifera (sacred lotus). It is known for its diverse pharmacological activities, including inhibition of dopamine biosynthesis and antagonism of serotonergic receptors . This compound has a chemical formula of C17H17NO2 and a molar mass of 267.328 g·mol−1 .
Applications De Recherche Scientifique
Asimilobine has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other aporphine alkaloids and derivatives.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Target of Action
Asimilobine, an aporphine isoquinoline alkaloid, primarily targets the dopamine biosynthesis pathway and acts as a serotonergic receptor antagonist . Dopamine is a neurotransmitter that plays several important roles in the human brain and body, and serotonin is a key hormone that stabilizes our mood, feelings of well-being, and happiness.
Mode of Action
This compound interacts with its targets by inhibiting dopamine biosynthesis and antagonizing serotonergic receptors . This means that it reduces the production of dopamine and blocks the action of serotonin, which can have various effects on the body and mind.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopamine biosynthesis pathway . By inhibiting this pathway, this compound can reduce the levels of dopamine in the body.
Pharmacokinetics
These properties can significantly impact the bioavailability of this compound, determining how much of the compound reaches its target sites in the body .
Result of Action
This compound’s inhibition of dopamine biosynthesis and antagonism of serotonergic receptors can lead to a decrease in dopamine levels and a blockage of serotonin action . This can result in various molecular and cellular effects, depending on the specific context and the other biochemical processes occurring in the body. For example, in PC12 cells, this compound has been shown to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature is a known modulator of alkaloid biosynthesis . Therefore, changes in environmental temperature could potentially affect the production and action of this compound.
Analyse Biochimique
Biochemical Properties
Asimilobine interacts with enzymes and proteins involved in dopamine biosynthesis and serotonergic receptors . It inhibits the production of dopamine, a neurotransmitter that plays several important roles in the brain and body . This compound also acts as an antagonist for serotonergic receptors, which are a type of G protein-coupled receptor that responds to the neurotransmitter serotonin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit intracellular dopamine levels in a concentration-dependent manner in PC-12 cells . It also has been found to have antimalarial and anti-cancer activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with dopamine biosynthesis and serotonergic receptors. By inhibiting dopamine biosynthesis, this compound can affect the levels of dopamine available for neurotransmission . As a serotonergic receptor antagonist, this compound prevents serotonin from binding to its receptors, thereby influencing serotonin signaling .
Metabolic Pathways
As an inhibitor of dopamine biosynthesis, it’s likely that this compound interacts with enzymes involved in this pathway .
Transport and Distribution
Like other biochemical compounds, this compound is likely to be transported and distributed within cells and tissues through various mechanisms, potentially involving specific transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it’s likely that this compound localizes to specific compartments or organelles within the cell where it exerts its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of asimilobine typically involves the construction of the aporphine skeleton through a series of organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where a benzylisoquinoline precursor undergoes cyclization to form the aporphine structure. The reaction conditions often involve acidic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as the leaves and seeds of Nelumbo nucifera. Solvent extraction methods, followed by chromatographic purification, are commonly employed to isolate this compound in large quantities . Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for the separation and quantification of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Asimilobine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can yield dihydroaporphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy and hydroxyl groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroaporphine derivatives.
Substitution: Alkylated or aminated aporphine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lirinidine
- N-methylasimilobine
- Pronuciferine
- Nuciferine
Uniqueness
This compound is unique among aporphine alkaloids due to its specific inhibitory effects on dopamine biosynthesis and serotonergic receptor antagonism. While other similar compounds, such as lirinidine and nuciferine, also exhibit pharmacological activities, this compound’s dual action on both dopamine and serotonin pathways distinguishes it from its counterparts .
Propriétés
IUPAC Name |
(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNEUOVIJYCGZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988410 | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6871-21-2 | |
| Record name | Asimilobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimilobine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asimilobine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H26TGS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(3S)-thiolan-3-yl]carbamate](/img/structure/B125633.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)





![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)


